2-oxo-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)-2H-chromene-3-carboxamide
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Overview
Description
2-oxo-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)-2H-chromene-3-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields such as pharmaceuticals and materials science.
Scientific Research Applications
2-oxo-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)-2H-chromene-3-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrrolopyrazine derivatives, have been known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Mode of Action
For instance, some pyrrolopyrazine derivatives have shown more activity on kinase inhibition .
Biochemical Pathways
Compounds with similar structures have been known to affect various biochemical pathways, leading to a range of downstream effects .
Result of Action
Compounds with similar structures have been known to cause a range of molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)-2H-chromene-3-carboxamide typically involves multiple steps, including the formation of the pyrrolo[1,2-a]imidazole core and subsequent coupling with the chromene carboxamide moiety. One common synthetic route involves:
Formation of the Pyrrolo[1,2-a]imidazole Core: This can be achieved through cyclization reactions involving appropriate precursors such as pyrrole and imidazole derivatives.
Coupling with Chromene Carboxamide: The pyrrolo[1,2-a]imidazole intermediate is then coupled with a chromene carboxamide derivative under suitable conditions, often involving catalysts and specific solvents to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
2-oxo-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon) to facilitate the reactions under controlled conditions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Comparison with Similar Compounds
Similar Compounds
2-Aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrrolopyrazine Derivatives: These compounds also contain nitrogen-containing heterocycles and are known for their diverse biological activities.
Uniqueness
2-oxo-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)-2H-chromene-3-carboxamide is unique due to its specific combination of the pyrrolo[1,2-a]imidazole and chromene carboxamide moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
N-[3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3/c26-21(17-12-15-5-1-2-8-19(15)28-22(17)27)24-16-7-3-6-14(11-16)18-13-23-20-9-4-10-25(18)20/h1-3,5-8,11-13H,4,9-10H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSNQSBUWTWKVQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=C(N2C1)C3=CC(=CC=C3)NC(=O)C4=CC5=CC=CC=C5OC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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